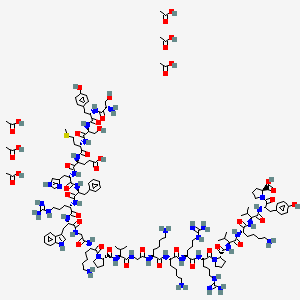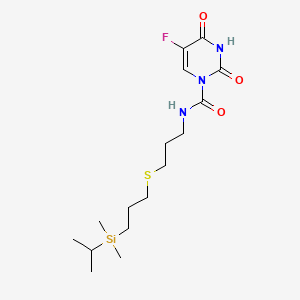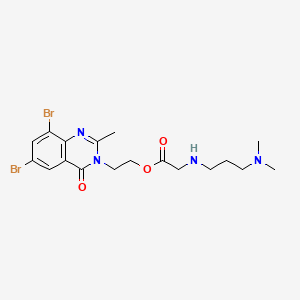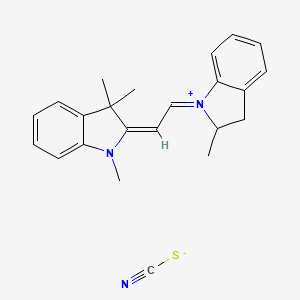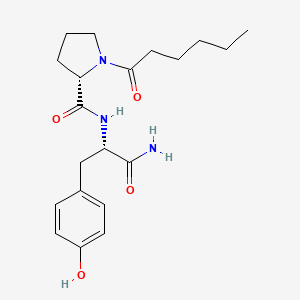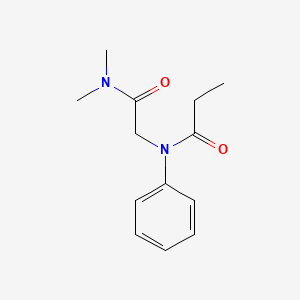
N-((Dimethylcarbamoyl)methyl)propionanilide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((Dimethylcarbamoyl)methyl)propionanilide is a chemical compound with a complex structure that includes a dimethylcarbamoyl group and a propionanilide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((Dimethylcarbamoyl)methyl)propionanilide typically involves the reaction of dimethylcarbamoyl chloride with an appropriate aniline derivative. The reaction is usually carried out in the presence of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include a solvent like benzene or xylene and are conducted at elevated temperatures to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions allows for high yields and purity of the final product . Safety precautions are paramount due to the toxic nature of some intermediates, such as dimethylcarbamoyl chloride .
Chemical Reactions Analysis
Types of Reactions
N-((Dimethylcarbamoyl)methyl)propionanilide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide) . The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines . Substitution reactions can lead to various substituted derivatives of the original compound .
Scientific Research Applications
N-((Dimethylcarbamoyl)methyl)propionanilide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-((Dimethylcarbamoyl)methyl)propionanilide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context . The pathways involved often include the modulation of enzymatic activity or receptor binding, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
Fentanyl: N-(1-phenethyl-4-piperidinyl)propionanilide, a well-known narcotic analgesic.
Prilocaine: (±)-2′-Methyl-2-(propylamino)propionanilide, a local anesthetic.
Uniqueness
N-((Dimethylcarbamoyl)methyl)propionanilide is unique due to its specific structural features, which confer distinct chemical and biological properties. Unlike fentanyl, which is primarily used for its analgesic properties, this compound has broader applications in various fields of research and industry .
Properties
CAS No. |
92033-06-2 |
|---|---|
Molecular Formula |
C13H18N2O2 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
N-[2-(dimethylamino)-2-oxoethyl]-N-phenylpropanamide |
InChI |
InChI=1S/C13H18N2O2/c1-4-12(16)15(10-13(17)14(2)3)11-8-6-5-7-9-11/h5-9H,4,10H2,1-3H3 |
InChI Key |
DSROVVNRZSLMFR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(CC(=O)N(C)C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



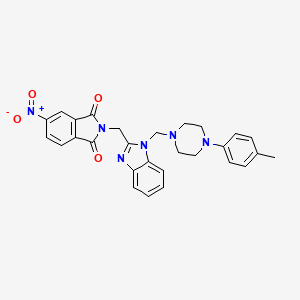
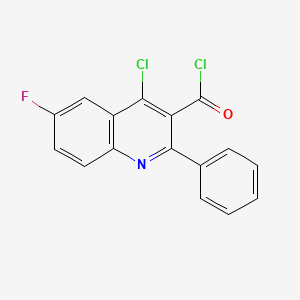

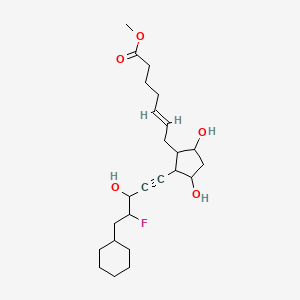
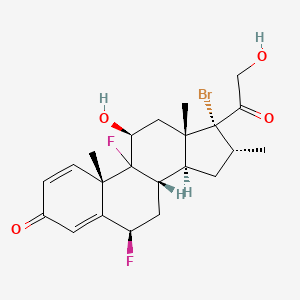

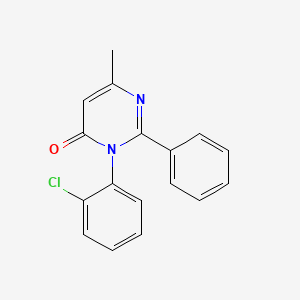
![9-methyl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12708420.png)
